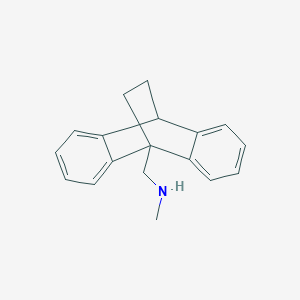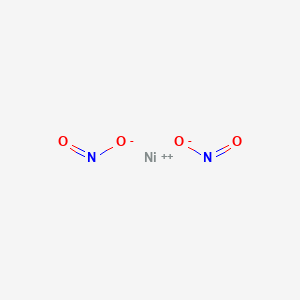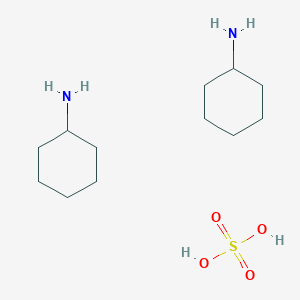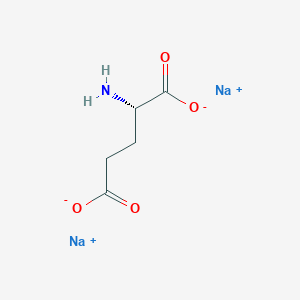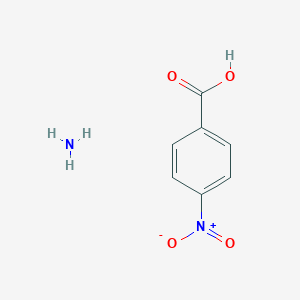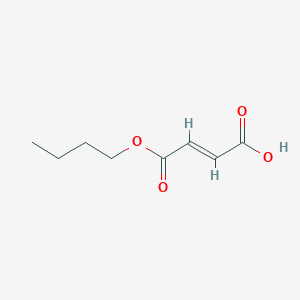
Monobutyl fumarate
Vue d'ensemble
Description
Monobutyl fumarate is a chemical compound with the molecular formula C8H12O4 . It is also known by other names such as (2E)-4-Butoxy-4-oxo-2-butenoic acid .
Synthesis Analysis
The synthesis of fumarate-containing polymers like Monobutyl fumarate can be achieved through a series of genetic modifications. For instance, the fumarate biosynthetic pathway involving reductive reactions of the tricarboxylic acid cycle was introduced in S. cerevisiae by expressing the Rhizopus oryzae genes for malate dehydrogenase (RoMDH) and fumarase (RoFUM1) . Another method involves the biocatalytic synthesis of fumarate from CO2 and pyruvate via L-malate as an intermediate in an aqueous medium using a biocatalytic system consisting of malate dehydrogenase and fumarase in the presence of NADH .
Molecular Structure Analysis
The molecular structure of Monobutyl fumarate consists of 8 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The average mass of Monobutyl fumarate is 172.178 Da and the monoisotopic mass is 172.073563 Da .
Chemical Reactions Analysis
Monobutyl fumarate, being a glycol ether, will undergo many of the same reactions as alcohols because they contain the hydroxyl (-OH) functional group. Some typical examples are: Reaction with carboxylic acids, carboxylic acid chlorides, anhydrides and inorganic acids to produce esters. Reaction with organic halides to produce ethers .
Applications De Recherche Scientifique
1. Polymer Material Synthesis
- Monobutyl fumarate can be used as an organic solvent and synthetic intermediate, particularly in the production of new polymer materials through copolymerization with various monomers (Zhang Pei-hon, 2013).
2. Therapeutic Efficacy in Multiple Sclerosis
- Although the focus is on dimethyl fumarate (DMF), it's notable that monobutyl fumarate, as part of the fumarate family, may share similar properties in terms of redox regulation and therapeutic effects in autoimmune diseases like multiple sclerosis (K. Carlström et al., 2019).
3. Neuroprotection and Anti-Inflammatory Effects
- Fumarates like monobutyl fumarate potentially influence central nervous system cell health, particularly through modulation of oxidative stress and inflammatory responses (D. Galloway et al., 2017).
4. Effects on Innate and Adaptive Immunity
- In the context of relapsing-remitting multiple sclerosis, fumarates including monobutyl fumarate might influence both innate and adaptive immune responses, suggesting its potential in immunomodulatory treatments (M. Diebold et al., 2018).
5. Modulation of Microglia Activation
- In the field of neurodegenerative diseases, monobutyl fumarate may play a role in modulating microglia activation, contributing to neuroprotection through specific signaling pathways (B. Parodi et al., 2015).
6. Blood-Brain Barrier Protection
- Monobutyl fumarate exhibits therapeutic effects at the inflamed blood-brain barrier, indicative of its potential in treating central nervous system disorders (Jamie L. Lim et al., 2016).
7. Rumen Microbial Fermentation
- In the context of animal science, monobutyl fumarate has been studied for its effects on ruminal ammonia accumulation and fiber digestion, indicating its potential application in animal nutrition and gut health (Chien-wei Yu et al., 2010).
8. Antihepatotoxic Activity
- Monobutyl fumarate shows significant antihepatotoxic activity, suggesting its potential in the treatment of liver diseases (K. Rao & S. Mishra, 1998).
Safety And Hazards
The safety data sheet for a similar compound, Diethylene glycol monobutyl ether, indicates that it causes serious eye irritation and may cause damage to organs through prolonged or repeated exposure . It’s important to handle such compounds with care, using appropriate personal protective equipment.
Orientations Futures
While specific future directions for Monobutyl fumarate are not mentioned in the search results, there is ongoing research into the development of environmentally friendly fire extinguishing agents using fumarate-containing polymers . Additionally, there is interest in the development of fumarate as an MRI contrast agent .
Propriétés
IUPAC Name |
(E)-4-butoxy-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-2-3-6-12-8(11)5-4-7(9)10/h4-5H,2-3,6H2,1H3,(H,9,10)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOVMEACOLCUCK-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4071211, DTXSID40893433 | |
| Record name | 2-Butenedioic acid (2Z)-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4071211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl hydrogen fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monobutyl fumarate | |
CAS RN |
16062-88-7, 68186-71-0 | |
| Record name | Monobutyl fumarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16062-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monobutyl fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016062887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenedioic acid (2E)-, 1-butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenedioic acid (2Z)-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenedioic acid (2Z)-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4071211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl hydrogen fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONOBUTYL FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T4KZW2ORV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



